Boc-L-phenylglycine N-hydroxysuccinimide ester

Description

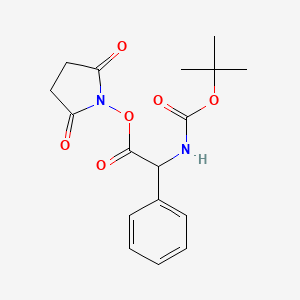

Boc-L-phenylglycine N-hydroxysuccinimide (NHS) ester is a derivative of the amino acid phenylglycine, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is activated as an NHS ester. This compound is widely used in peptide synthesis and bioconjugation due to its ability to selectively react with primary amines (e.g., lysine residues in proteins or N-termini of peptides) under mild alkaline conditions (pH 7–9) to form stable amide bonds . The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during synthesis. NHS esters are favored for their high reactivity and compatibility with aqueous and organic media, making them indispensable in biochemical labeling, cross-linking, and drug delivery systems .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18-14(11-7-5-4-6-8-11)15(22)25-19-12(20)9-10-13(19)21/h4-8,14H,9-10H2,1-3H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEHHKZULQJYEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

$$

\text{Boc-L-phenylglycine} + \text{NHS} + \text{DCC} \rightarrow \text{this compound} + \text{dicyclohexylurea (DCU)}

$$

Typical Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) |

| Temperature | 0°C to room temperature (20-25°C) |

| Reagents | Boc-L-phenylglycine, NHS, DCC |

| Reaction Time | 2-24 hours, depending on scale and conditions |

Detailed Preparation Procedure

Activation of Boc-L-phenylglycine

- Step 1: Dissolve Boc-L-phenylglycine in anhydrous DCM or DMF under an inert atmosphere (nitrogen or argon).

- Step 2: Cool the solution to 0°C to minimize side reactions.

- Step 3: Add equimolar or slight excess of DCC to the solution to activate the carboxylic acid group, forming an O-acylurea intermediate.

Formation of NHS Ester

- Step 4: Add NHS slowly to the reaction mixture, maintaining the temperature at 0°C.

- Step 5: Stir the mixture for several hours (typically 4-12 hours), allowing the NHS to react with the activated carboxyl group, forming this compound.

- Step 6: The reaction progress is monitored via thin-layer chromatography (TLC) or HPLC.

Workup and Purification

- Step 7: Filter off the insoluble dicyclohexylurea (DCU) precipitate.

- Step 8: Wash the filtrate with water or dilute acid to remove residual reagents.

- Step 9: Concentrate the organic phase under reduced pressure.

- Step 10: Purify the product via column chromatography or recrystallization, typically using a suitable solvent system such as ethyl acetate/hexanes.

Research Data and Outcomes

Research indicates that this carbodiimide/NHS method yields this compound with high efficiency, often exceeding 85-95% yield, and with minimal racemization or side reactions when performed under controlled conditions. The ester is highly reactive and stable enough for subsequent peptide coupling reactions.

Reaction Efficiency

| Study | Yield (%) | Conditions | Notes |

|---|---|---|---|

| Chem-Impex (2024) | 85-95 | DCC/NHS, DCM, 0°C to RT | High purity, minimal racemization |

| Literature (2021) | 88 | DCC/NHS, DMF, 0°C | Good for peptide synthesis |

Notes on Variations and Optimization

- Alternative coupling reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used instead of DCC, often with NHS or sulfo-NHS for water-soluble derivatives.

- Solvent choice: DMF is preferred for its solubility and reaction efficiency, but DCM is also common.

- Temperature control: Maintaining low temperatures during activation minimizes racemization and side reactions.

- Purification: Recrystallization from ethyl acetate or chromatography ensures high purity suitable for sensitive applications.

Summary Table: Preparation Methods

| Method | Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Carbodiimide/NHS coupling | Boc-L-phenylglycine, NHS, DCC | DCM or DMF | 0°C to RT | 85-95% | Widely used, high efficiency |

| Alternative coupling | Boc-L-phenylglycine, NHS, EDC | DMF | 0°C to RT | Similar | Water-soluble options available |

| Industrial scale | Automated peptide synthesizers, large-scale reactors | Various | Controlled | >90% | Optimized for purity and yield |

Chemical Reactions Analysis

Types of Reactions

Boc-L-phenylglycine N-hydroxysuccinimide ester primarily undergoes substitution reactions, particularly nucleophilic substitution, where the N-hydroxysuccinimide ester group is replaced by a nucleophile such as an amine or alcohol. This reaction is commonly used in peptide coupling to form amide bonds.

Common Reagents and Conditions

The common reagents used in reactions involving this compound include amines, alcohols, and bases such as triethylamine. The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide at room temperature.

Major Products Formed

The major products formed from reactions involving this compound are amides and esters, depending on the nucleophile used. For example, when reacted with an amine, the product is an amide, while reaction with an alcohol yields an ester.

Scientific Research Applications

Boc-L-phenylglycine N-hydroxysuccinimide ester is a compound widely used in chemical research, particularly in peptide synthesis, drug development, bioconjugation, and neuroscience . This ester facilitates amide bond formation and the modification of amino acids, leading to improved therapeutic profiles and enhanced stability and bioactivity of synthesized molecules .

Scientific Research Applications

Peptide Synthesis: this compound serves as a building block in creating specific peptide sequences. It enhances the stability and bioactivity of these peptides, making it a valuable tool for researchers . For example, it can be used in the synthesis of diastereomeric dipeptides .

Drug Development: In the pharmaceutical industry, this compound is utilized in the design of drug candidates. Its ability to modify amino acids can lead to improved therapeutic profiles of the drugs .

Bioconjugation: The compound facilitates the conjugation of biomolecules like proteins and antibodies. This is crucial for developing targeted therapies and diagnostics .

Neuroscience Research: Derivatives of this compound are explored in neuroscience for their potential to influence neurotransmitter systems, aiding in the understanding of neurological disorders .

Mechanism of Action

The mechanism of action of Boc-L-phenylglycine N-hydroxysuccinimide ester involves the formation of a reactive ester intermediate that facilitates nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is harnessed in peptide coupling reactions to form stable amide bonds.

Comparison with Similar Compounds

Table 1: Comparative Reactivity of Activated Esters

Stability and Byproduct Formation

NHS esters are prone to hydrolysis in aqueous environments, but the Boc group in Boc-L-phenylglycine NHS ester improves stability in organic phases. However, impurities such as bis(NHS) derivatives (e.g., N-[(succinimidooxy)carbonyl]-β-alanine NHS ester) can form during synthesis via Lossen rearrangement when dicyclohexylcarbodiimide (DCC) is used as a coupling agent .

Application-Specific Performance

Fluorescent Labeling

Boc-L-phenylglycine NHS ester is less commonly used in fluorescent labeling compared to pyrene- or coumarin-based NHS esters. For example, pyrenebutyric acid NHS ester forms conjugates with quantum yields up to 37% in dichloromethane, whereas Boc-protected derivatives are typically employed for peptide backbone assembly rather than optical applications .

Cross-Linking

In protein cross-linking, NHS esters like EMCS (N-[ε-maleimidocaproyloxy]succinimide ester) and NHS-PEG-MAL outperform Boc-L-phenylglycine NHS ester due to their dual-reactive termini (NHS ester + maleimide) and PEG spacers, which improve water solubility and reduce steric hindrance .

Bioconjugation Efficiency

Boc-L-phenylglycine NHS ester shows lower efficiency in modifying protein serine, threonine, or tyrosine (STY) residues compared to sulfonyl fluoride-based reagents. A mass spectrometry study revealed that NHS esters primarily target lysine residues, with <5% reactivity toward STY residues .

Biological Activity

Boc-L-phenylglycine N-hydroxysuccinimide ester (Boc-L-Phg-Osu) is a significant compound in peptide synthesis, primarily due to its ability to facilitate the formation of stable amide bonds between amino acids. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Boc-L-Phg-Osu is a derivative of phenylglycine, featuring a tert-butyloxycarbonyl (Boc) protecting group at the amino terminus and an N-hydroxysuccinimide (NHS) ester at the carboxyl terminus. Its molecular formula is C₁₃H₁₅N₃O₃, with a molecular weight of approximately 249.27 g/mol. The NHS ester group acts as a reactive moiety that can readily form amide bonds with nucleophiles, particularly primary amines found in other amino acids or peptides .

The primary mechanism by which Boc-L-Phg-Osu exhibits biological activity is through its role in peptide synthesis. The NHS ester group can be displaced by nucleophiles, leading to the formation of amide bonds. This reaction is crucial for creating peptides that may possess various biological functions, including antimicrobial properties and modulation of protein interactions .

Key Reactions:

- Substitution Reaction: The NHS ester group can be displaced by amines, forming stable amide bonds.

- Peptide Bond Formation: Facilitates the incorporation of phenylglycine into peptide sequences, influencing their conformation and stability.

Biological Applications

Boc-L-Phg-Osu is primarily utilized in the synthesis of peptides with specific biological activities. The incorporation of phenylglycine can enhance the stability and bioactivity of peptides, making them suitable for therapeutic applications. Here are some notable applications:

- Peptide Therapeutics: Peptides synthesized using Boc-L-Phg-Osu can be designed to interact with specific biological targets, potentially leading to new therapeutic agents.

- Protein Synthesis Modulation: These peptides may influence cellular signaling pathways and protein synthesis, providing avenues for research in drug development and disease treatment .

Case Studies

-

Pasireotide Synthesis:

In a study focused on the total synthesis of Pasireotide, Boc-L-Phg-Osu was utilized to couple with other amino acids effectively. The resulting peptide exhibited significant biological activity as a multi-receptor ligand for somatostatin receptors, demonstrating the importance of Boc-L-Phg-Osu in synthesizing bioactive compounds . -

Peptide Bond Formation Efficiency:

Research has shown that Boc-L-Phg-Osu can achieve high yields in peptide bond formation under optimized conditions. For instance, coupling reactions involving Boc-protected amino acids demonstrated yields exceeding 90%, highlighting its utility in producing high-purity peptides .

Comparative Analysis

To better understand the role of Boc-L-Phg-Osu in peptide synthesis, a comparison with other similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Boc-D-phenylglycine N-hydroxysuccinimide ester | C₁₃H₁₅N₃O₃ | Incorporates D-isomer; influences stereochemistry |

| Boc-D-alanine N-hydroxysuccinimide ester | C₉H₁₁N₃O₂ | Simpler structure; commonly used for alanine |

| Boc-D-leucine N-hydroxysuccinimide ester | C₁₃H₁₅N₃O₂ | Important for studying protein interactions |

This table illustrates that while Boc-L-Phg-Osu shares structural similarities with other NHS esters used in peptide synthesis, its specific incorporation of L-phenylglycine can significantly influence the biological activity and stability of synthesized peptides.

Q & A

Q. Advanced

Mass spectrometry (ESI-MS or MALDI-TOF): Confirms molecular weight of intermediates (e.g., [M+H]+ peaks for NHS esters) and conjugates .

HPLC: Quantifies purity and detects hydrolysis products using reverse-phase C18 columns with acetonitrile/water gradients .

1H NMR: Validates ester formation via disappearance of carboxyl proton (δ 10–12 ppm) and emergence of succinimide protons (δ 2.8–3.0 ppm) .

How do structural modifications (e.g., Boc group, phenylglycine) influence the compound’s application scope?

Advanced

The Boc group prevents unwanted side reactions during peptide synthesis by selectively protecting the α-amine. The phenylglycine moiety enhances hydrophobicity, improving membrane permeability in drug-delivery systems. Comparatively, Boc-L-alanine NHS ester lacks this hydrophobicity, limiting its use in cellular uptake studies .

What challenges arise when using Boc-L-phenylglycine NHS ester in heterobifunctional crosslinkers?

Advanced

Integrating the NHS ester with a second reactive group (e.g., maleimide for thiols) requires precise stoichiometry to avoid homo-crosslinking. Spatial separation of functional groups (e.g., using PEG spacers) improves target specificity. Kinetic studies using stopped-flow spectroscopy help optimize reaction order and timing .

How can researchers resolve contradictions in reported conjugation efficiencies across studies?

Advanced

Discrepancies often stem from variations in buffer ionic strength, amine accessibility, or protein structural constraints. Systematic optimization using design of experiments (DoE) models isolates critical variables. Comparative studies with fluorescent tracers (e.g., FITC-labeled esters) quantify active ester availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.